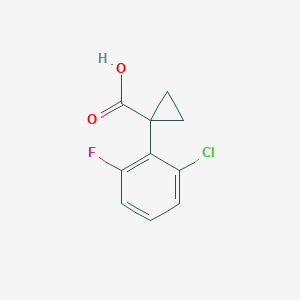
methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate (MCPA) is a synthetic compound with a wide range of applications in scientific research. It has been used in the synthesis of complex natural products, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate has been used in the synthesis of complex natural products, such as the tricyclic alkaloid liriodenine. It has also been used in the study of biochemical and physiological processes, such as the inhibition of enzymes involved in the synthesis of cholesterol.
Mechanism of Action
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate acts as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in the synthesis of cholesterol. It binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate has been shown to reduce the levels of cholesterol in the blood. This is due to its ability to inhibit the enzyme HMG-CoA reductase, which is involved in the synthesis of cholesterol. Therefore, methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate can be used to treat hypercholesterolemia, or high cholesterol levels.
Advantages and Limitations for Lab Experiments
The main advantage of methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate is that it is a synthetic compound, which makes it easier to obtain and use in lab experiments than natural products. Additionally, its mechanism of action is well-understood, making it easier to study its effects. However, methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate is a relatively weak inhibitor of HMG-CoA reductase, which means that it may not be effective in treating hypercholesterolemia in humans.
Future Directions
Future research on methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate could focus on developing more potent inhibitors of HMG-CoA reductase, as well as studying the effects of methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate on other biochemical and physiological processes. Additionally, methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate could be investigated as a potential treatment for other diseases, such as cancer and diabetes. Finally, further research could be conducted on the synthesis of methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate and its use in the synthesis of complex natural products.
Synthesis Methods
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate can be synthesized using a two step process. The first step involves the reaction of 3-chloro-2-methoxyphenol with acetic anhydride in an acidic medium, which yields methyl 2-(3-chloro-2-methoxyphenyl)-2-acetate. The second step involves the reaction of this product with hydroxylamine hydrochloride in an acidic medium, which yields methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate involves the reaction of 3-chloro-2-methoxyphenol with methyl 2-bromo-2-hydroxyacetate in the presence of a base to form the desired product.", "Starting Materials": [ "3-chloro-2-methoxyphenol", "methyl 2-bromo-2-hydroxyacetate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-chloro-2-methoxyphenol (1 equivalent) and methyl 2-bromo-2-hydroxyacetate (1.2 equivalents) in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate as a white solid." ] } | |
CAS RN |
1892225-43-2 |
Product Name |
methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate |
Molecular Formula |
C10H11ClO4 |
Molecular Weight |
230.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



